(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-phenyl-3-pyridin-4-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c15-11-14(13-4-2-1-3-5-13)10-12-6-8-16-9-7-12/h1-10H/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLKQRNTRMQQAO-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=NC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=NC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38382-00-2 | |
| Record name | MLS002706400 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Standard Reaction Conditions
A representative procedure involves heating 4-pyridylacetonitrile (1.1 equiv) with benzaldehyde (1.0 equiv) at 140°C for 24 hours under solvent-free conditions. Piperidine (5–10 mol%) is typically added as a catalyst to facilitate enolate formation. Post-reaction, the crude product is stirred with 2 M NaOH to precipitate the (Z)-isomer, which is then purified via recrystallization from hexane/chloroform (1:1 v/v). This method yields the target compound in 25–60% purity, depending on the substituents and workup protocol.
Solvent and Catalyst Modifications
Alternative approaches employ polar aprotic solvents such as dimethylformamide (DMF) to enhance reaction homogeneity. For instance, refluxing 4-pyridylacetonitrile hydrochloride with benzaldehyde in DMF at 120°C for 40 hours produces the target compound without requiring additional catalysts. While this method reduces side reactions, yields remain modest (22–35%) due to competing polymerization.
Comparative Analysis of Synthetic Protocols
The table below summarizes key parameters from published syntheses of analogous (Z)-configured acrylonitriles:
Key observations :
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Solvent-free conditions favor higher yields but require rigorous temperature control to prevent decomposition.
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DMF-based syntheses mitigate side reactions but necessitate extended reaction times.
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Recrystallization solvent polarity directly impacts product purity, with hexane/chloroform mixtures yielding crystalline solids with defined melting points.
Stereochemical Control and (Z)-Configuration Validation
The (Z)-configuration of the double bond in 2-phenyl-3-(4-pyridyl)acrylonitrile is stabilized by conjugation between the nitrile group and the pyridine ring. Nuclear magnetic resonance (NMR) spectroscopy provides definitive evidence for this geometry:
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¹H NMR : The vinylic proton (H-C=C-CN) resonates as a singlet at δ 8.54–8.72 ppm, with no coupling observed due to the trans-diaxial arrangement relative to the pyridine nitrogen.
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¹³C NMR : The nitrile carbon appears at δ 117–121 ppm, while the α,β-unsaturated carbons show signals at δ 145–155 ppm, consistent with conjugation effects.
Single-crystal X-ray diffraction studies of analogous compounds confirm the (Z)-configuration, revealing dihedral angles of 5–10° between the pyridine and phenyl rings.
Challenges and Optimization Strategies
Yield Limitations
Low yields (25–60%) in traditional methods stem from:
Mitigation Approaches
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Microwave-Assisted Synthesis : Reducing reaction time from 24 hours to 30–60 minutes minimizes decomposition.
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Additive Screening : Incorporation of radical scavengers (e.g., BHT) suppresses polymerization without affecting reaction kinetics.
Characterization and Quality Control
Spectroscopic Fingerprints
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile undergoes various types of chemical reactions, including:
Michael Addition: This compound acts as a Michael acceptor in conjugate addition reactions.
Cyclopropanation: It can participate in cyclopropanation reactions to form cyclopropane derivatives.
Common Reagents and Conditions
Michael Addition: Common reagents include isocyanoacetate esters, with phase-transfer catalysts facilitating the reaction.
Cyclopropanation: Reagents such as 2-bromomalonate esters are used in the presence of Cinchona-derived phase-transfer catalysts.
Major Products Formed
Michael Addition: The reaction typically yields functionalized imines.
Cyclopropanation: The reaction produces cyclopropane esters with high enantioselectivity.
Scientific Research Applications
Photonic Applications
Optical Properties and Fluorescence:
PPyPAN exhibits remarkable fluorescence properties, making it suitable for applications in photonics. Studies have shown that the compound's solid-state optical properties are influenced by molecular packing and intermolecular interactions. The polymorphic forms of PPyPAN display different emission behaviors, which can be exploited in designing fluorescent materials for sensors and light-emitting devices .
Solvatochromism:
The compound demonstrates solvatochromic behavior, where its absorption and emission spectra shift depending on the solvent used. This property is crucial for developing sensors that can detect changes in the chemical environment . The interaction between the pyridine nitrogen and solvent molecules significantly affects the optical transitions, enabling tailored responses based on environmental conditions .
Medicinal Chemistry
Tyrosine Kinase Inhibition:
PPyPAN derivatives have been investigated as potential tyrosine kinase inhibitors, which are vital in cancer treatment. The structural modifications of PPyPAN enhance its biological activity and selectivity towards specific kinases. For instance, derivatives featuring different substituents on the pyridine ring have shown promising results in inhibiting tumor growth in preclinical studies .
Anticancer Activity:
Research indicates that compounds based on PPyPAN can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. The mechanism involves disrupting cellular signaling pathways critical for cancer cell survival .
Material Science
Self-Assembly and Supramolecular Chemistry:
PPyPAN has been studied for its self-assembly properties, which are essential in creating nanostructured materials. The compound's ability to form supramolecular networks through π-π stacking and hydrogen bonding contributes to its stability and functionality in material applications .
Photonic Devices:
Due to its strong emission characteristics, PPyPAN is being explored for use in organic light-emitting diodes (OLEDs) and other photonic devices. The tunability of its optical properties through structural modifications allows for the design of devices with specific emission wavelengths .
Table 1: Summary of Key Studies on PPyPAN
Mechanism of Action
The mechanism of action of (Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile primarily involves its role as a Michael acceptor. The compound’s electrophilic nature allows it to react with nucleophiles, forming new carbon-carbon bonds. This reactivity is facilitated by the presence of the electron-withdrawing nitrile group, which stabilizes the negative charge developed during the reaction .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s properties are highly sensitive to substituent position and electronic nature. Key comparisons include:
Positional Isomers
- (Z)-2-Phenyl-3-(2-pyridyl)acrylonitrile : Substitution of the pyridyl group at the 2-position instead of 4-position reduces conjugation efficiency, leading to a blue shift in fluorescence emission (λem ~ 420 nm vs. 450 nm for the 4-pyridyl analog) .
- (Z)-3-(4-Pyridyl)-2-(4-methylphenyl)acrylonitrile : A methyl group on the phenyl ring enhances steric hindrance, reducing crystallinity but improving solubility in polar solvents .
Functional Group Replacements
- (Z)-2-Phenyl-3-(trimethylsilyl)acrylonitrile : Replacement of the pyridyl group with a trimethylsilyl group increases thermal stability (decomposition temperature >250°C) but diminishes optical activity due to weaker π-π interactions .
- (Z)-3-(1H-Indol-3-yl)-2-phenylacrylonitrile : The indole substituent introduces hydrogen-bonding capabilities, enabling supramolecular assembly and enhanced cytotoxicity against cancer cell lines (IC50 = 1.2 μM vs. 5.8 μM for the 4-pyridyl analog) .
Photophysical Properties
The 4-pyridyl group in (Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile facilitates strong intramolecular charge transfer (ICT), resulting in a broad absorption band (λmax = 350–380 nm) and high fluorescence quantum yield (Φ = 0.45). Polymorphs of this compound exhibit emission wavelength variations (Δλ = 15–20 nm) due to differences in molecular packing .
Table 1: Photophysical Comparison
| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| (Z)-2-Ph-3-(4-Py)Acrylonitrile | 370 | 450 | 0.45 |
| (Z)-2-Ph-3-(2-Py)Acrylonitrile | 360 | 420 | 0.32 |
| (Z)-3-Indolyl-2-Ph-Acrylonitrile | 385 | 480 | 0.28 |
Ph = Phenyl; Py = Pyridyl .
Q & A
Q. What synthetic methodologies are effective for preparing (Z)-2-phenyl-3-(4-pyridyl)acrylonitrile, and how is stereoselectivity achieved?
The compound is synthesized via base-catalyzed condensation of 2-(4-pyridyl)acetonitrile with aromatic aldehydes under mild conditions. Stereoselectivity for the (Z)-isomer is ensured by steric and electronic factors during the reaction. For asymmetric applications, phase-transfer catalysis (PTC) with Cinchona-derived quaternary ammonium salts enables enantioselective conjugate additions to the acrylonitrile core, achieving up to 94% enantiomeric excess (ee) . Purification typically involves recrystallization from ethanol or acetonitrile to isolate the (Z)-isomer .
Q. How is the molecular structure of this compound characterized experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the Z-configuration and molecular conformation. The SHELX suite (SHELXL/SHELXS) is widely used for refinement, with data-to-parameter ratios >12 and R-factors <0.06 ensuring accuracy. For example, a study reported mean C–C bond lengths of 1.46 Å and dihedral angles confirming the planar acrylonitrile moiety .
Q. Which computational methods are suitable for predicting optical properties of this compound?
Hybrid DFT functionals (e.g., B3LYP with exact exchange corrections) combined with QM/MM-ONIOM and Natural Bond Orbital (NBO) analysis are effective. These methods reveal how molecular conformation (e.g., torsion angles between phenyl/pyridyl groups) and intermolecular interactions (via PIXEL calculations) influence absorption/emission spectra. For instance, a 2020 study linked planar conformations to bathochromic shifts in fluorescence .
Advanced Research Questions
Q. How can contradictions in optical data between polymorphs of this compound be resolved?
Polymorphs exhibit distinct packing motifs (e.g., herringbone vs. π-stacked arrangements), altering exciton coupling and emission properties. Conflicting data arise from solvent-dependent crystallization (e.g., acetonitrile vs. DMF). To resolve discrepancies, pair SC-XRD with time-dependent DFT (TD-DFT) to correlate crystal packing with experimental spectra. A 2014 study showed a 40 nm emission shift between polymorphs due to differences in π-π interactions .
Q. What structure-activity relationships (SAR) guide the design of this compound derivatives for pharmacological targeting?
Systematic SAR studies focus on substituent effects at the phenyl/pyridyl groups. For example:
- Electron-withdrawing groups (e.g., Br, NO₂) enhance binding affinity to targets like PPARβ/δ (IC₅₀ = 27 nM for DG172) .
- Steric bulk at the acrylonitrile β-position improves selectivity by reducing off-target interactions. Computational docking (AutoDock Vina) and TR-FRET assays validate these modifications .
Q. How should experimental conditions be optimized for asymmetric catalysis involving this compound as a Michael acceptor?
Key parameters include:
- Catalyst loading : 5–10 mol% of Cinchona-derived PTC catalysts.
- Solvent : Toluene or dichloromethane at 0–25°C to balance reactivity and enantioselectivity.
- Base : Cs₂CO₃ (2 equiv.) for deprotonation without side reactions. Monitoring reaction progress via HPLC with chiral columns ensures high ee (≥90%) .
Q. What experimental and computational strategies verify the Z-configuration in solution and solid states?
- Solid-state : SC-XRD unambiguously confirms the Z-configuration via C=C bond geometry (e.g., C1–C2–C3–C4 torsion angle ≈ 0°) .
- Solution-state : NOESY NMR detects through-space coupling between the pyridyl H and acrylonitrile β-H, unique to the Z-isomer. DFT-calculated NMR chemical shifts (e.g., δ ~7.5 ppm for β-H) corroborate experimental data .
Q. Why are hybrid DFT functionals critical for modeling this compound’s electronic properties?
Becke’s exact exchange corrections (e.g., B3LYP) improve accuracy in predicting atomization energies (average deviation = 2.4 kcal/mol) and frontier orbitals (HOMO-LUMO gaps). For this compound, these functionals correctly model charge transfer states critical for photophysical behavior, outperforming pure gradient-corrected methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
